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Compound of Interest

Compound Name: 5-Methoxy-2-methylbenzofuran

Cat. No.: B085128

Benzofuran, a heterocyclic compound formed by the fusion of a benzene and a furan ring,
represents a core structural motif in numerous natural products and synthetic molecules of
therapeutic interest.[1][2][3] Its versatile physicochemical properties allow for extensive
structural modifications, making it a "privileged scaffold" in drug discovery. The introduction of
various substituents onto the benzofuran core can modulate its biological activity, leading to
derivatives with a wide spectrum of pharmacological effects, including anticancer, antimicrobial,
anti-inflammatory, and neuroprotective properties.[2][4]

This guide focuses specifically on derivatives of the 5-Methoxy-2-methylbenzofuran scaffold.
The strategic placement of a methoxy group at the C-5 position and a methyl group at the C-2
position often enhances lipophilicity and metabolic stability, and provides specific steric and
electronic properties that can significantly influence interactions with biological targets. We will
explore the key pharmacological activities of these derivatives, delve into their mechanisms of
action, provide detailed experimental protocols for their evaluation, and analyze their structure-
activity relationships (SAR).

Anticancer Activity: A Primary Therapeutic Avenue

Benzofuran derivatives have emerged as a promising class of anticancer agents, often
exhibiting potent cytotoxicity against various cancer cell lines with potentially lower adverse
effects compared to conventional chemotherapy.[2][5] The 5-methoxy-2-methylbenzofuran
core is frequently featured in compounds designed to interfere with cancer cell proliferation,
survival, and signaling pathways.
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Mechanism of Action: Targeting Key Cancer Pathways

The anticancer effects of 5-methoxy-2-methylbenzofuran derivatives are often multi-faceted,
involving the inhibition of critical cellular machinery required for tumor growth.

e Inhibition of MTOR Signaling: The mammalian target of rapamycin (mMTOR) is a crucial
kinase that regulates cell growth, proliferation, and survival.[6] Dysregulation of the mTOR
pathway is a hallmark of many cancers.[6] Specific benzofuran derivatives have been
synthesized as potent inhibitors of the mTORC1 complex. For instance, derivative 1-((2-(2-
(benzyloxy) phenyl)-5-methoxybenzofuran-4-yl) methyl)-n, n-dimethylpiperidin-4-amine
demonstrated significant cytotoxic activity against the head and neck cancer (SQ20B) cell
line with an ICso value of 0.46 uM.[5][6] This activity suggests that the 5-methoxybenzofuran
scaffold can serve as a basis for developing novel mTOR inhibitors.[7]

 Induction of Apoptosis: A common mechanism for anticancer compounds is the induction of
programmed cell death, or apoptosis. Halogenated derivatives of methyl 6-acetyl-5-methoxy-
2-methyl-1-benzofuran-3-carboxylate have been shown to induce apoptosis in cancer cells.
[8] For example, studies have demonstrated that certain benzofuran derivatives significantly
increase the activity of caspase 3/7, key executioner caspases in the apoptotic cascade.[4]
This pro-apoptotic effect is often linked to increased production of reactive oxygen species
(ROS) and cell cycle arrest at the G2/M or S phases.[8]

e Tubulin Polymerization Inhibition: The microtubule network is essential for cell division, and
agents that disrupt tubulin dynamics are effective anticancer drugs. Methoxy-substituted
benzofurans have been identified as inhibitors of tubulin polymerization, a mechanism they
share with well-known drugs like paclitaxel and the vinca alkaloids.[9] This disruption of
microtubule function leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
[10]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of benzofuran derivatives is highly dependent on the nature and
position of substituents on the core ring system.

» Role of the Methoxy Group: The presence of a methoxy group, particularly at the C-5 or C-6
position, is often crucial for enhanced antiproliferative activity.[5][9]
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e Halogenation: The introduction of halogens like bromine or chlorine into the benzofuran
structure can significantly enhance cytotoxic activity.[5][8] For example, a bromine atom
attached to a methyl group at the C-3 position resulted in a compound with remarkable
cytotoxicity against leukemia cells (ICso of 0.1-5 uM) without affecting normal cells.[5]

o Substitutions at C-2 and C-3: Ester or heterocyclic ring substitutions at the C-2 position are
often critical for cytotoxic activity.[5][11] Similarly, modifications at the C-3 position, such as
the introduction of carboxamide or substituted benzoyl groups, have yielded potent
antiproliferative agents.[4][5]

Quantitative Data on Anticancer Activity

The efficacy of potential anticancer compounds is typically quantified by their half-maximal
inhibitory concentration (ICso), representing the concentration of the drug required to inhibit cell
growth by 50%.
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Experimental Protocols for Anticancer Evaluation

This colorimetric assay is a standard method for assessing the cytotoxic effect of compounds
on cancer cells by measuring metabolic activity.[9][13]

Causality: The assay is based on the principle that viable, metabolically active cells can reduce
the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
into purple formazan crystals. The amount of formazan produced is directly proportional to the
number of living cells, thus providing a quantitative measure of cytotoxicity.

Methodology:

o Cell Seeding: Plate human cancer cells (e.g., A549, HCT-116) in a 96-well plate at a density
of 5,000-10,000 cells/well. Allow cells to adhere by incubating for 24 hours at 37°C in a 5%
CO:z atmosphere.

e Compound Treatment: Prepare serial dilutions of the 5-methoxy-2-methylbenzofuran
derivatives in the appropriate cell culture medium. Replace the existing medium with the
medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a
positive control (e.g., Doxorubicin).

 Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% COz atmosphere.

e MTT Addition: Add 20 pL of MTT solution (5 mg/mL in PBS) to each well and incubate for an
additional 4 hours.

e Formazan Solubilization: Carefully remove the medium and add 150 pL of DMSO to each
well to dissolve the formazan crystals.

» Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

» Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and
determine the ICso value using non-linear regression analysis.
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Caption: Workflow for evaluating the cytotoxicity of benzofuran derivatives using the MTT
assay.

Antimicrobial Activity

Benzofuran derivatives have demonstrated significant potential as antimicrobial agents,
exhibiting activity against a range of bacteria and fungi.[14][15] The development of new
antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens.

Spectrum of Activity

Derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate have been specifically
tested for their antimicrobial properties.[14][16] Studies show that these compounds can be
effective against:

o Gram-positive bacteria:Staphylococcus aureus, Bacillus subtilis
e Gram-negative bacteria:Escherichia coli, Pseudomonas aeruginosa
» Yeasts:Candida albicans

SAR studies indicate that substitutions at the C-3 and C-6 positions of the benzofuran ring are
crucial for determining the specificity and potency of antibacterial activity.[15]

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy is typically measured by the Minimum Inhibitory Concentration (MIC),
which is the lowest concentration of a compound that prevents visible growth of a
microorganism.
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Derivative Type Microorganism MIC (pg/mL) Reference

S. aureus, MRSA, B.
Hydroxyl at C-6 - ] 0.78 -3.12 [15]
subtilis, P. aeruginosa

2-(4-methoxy-2-

methyl phenyl)-3H- M. tuberculosis
3.12 [15]
benzofuro[3,2- H37Rv
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) ) Good Activity (Zone of
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o Inhibition = 25 mm)
derivative

Experimental Protocol for Antimicrobial Evaluation

This is a standardized method used to determine the MIC of an antimicrobial agent against a
specific microorganism.

Causality: This method exposes a standardized inoculum of bacteria to serial dilutions of the
test compound in a liquid nutrient broth. The lack of turbidity after incubation indicates that the
compound has inhibited microbial growth at that concentration.

Methodology:

» Preparation: Prepare a stock solution of the 5-methoxy-2-methylbenzofuran derivative in a
suitable solvent (e.g., DMSO).

 Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the
compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for yeast).

 Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5
McFarland standard. Dilute this suspension to achieve a final concentration of approximately
5 x 10° CFU/mL in the wells.

« Inoculation: Add the prepared inoculum to each well containing the diluted compound.
Include a positive control (microorganism in broth, no compound) and a negative control
(broth only).
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e Incubation: Incubate the plates at 35-37°C for 18-24 hours.

e MIC Determination: The MIC is visually determined as the lowest concentration of the
compound at which there is no visible growth (turbidity).

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory
bowel disease, and even cancer.[17] Benzofuran derivatives have shown promise as anti-
inflammatory agents by targeting the signaling pathways that orchestrate the inflammatory
response.[18][19]

Mechanism of Action: Modulating Inflammatory
Pathways

The anti-inflammatory effects of benzofuran derivatives are primarily mediated through the
inhibition of the NF-kB and MAPK signaling pathways.[18][20]

e NF-kB and MAPK Pathway Inhibition: Lipopolysaccharide (LPS), a component of Gram-
negative bacteria, is a potent activator of macrophages, triggering a strong inflammatory
response. Upon stimulation, LPS activates pathways involving Mitogen-Activated Protein
Kinases (MAPKSs) and Nuclear Factor-kappa B (NF-kB).[20] This leads to the production of
pro-inflammatory mediators. Certain piperazine/benzofuran hybrid compounds have been
shown to significantly inhibit the phosphorylation of key proteins in these pathways, including
IKKa/B, IkBa, p65, ERK, JNK, and p38.[20]

This inhibition results in the downstream suppression of pro-inflammatory gene expression.

Caption: Inhibition of NF-kB and MAPK signaling pathways by benzofuran derivatives.

Experimental Protocol for Anti-inflammatory Evaluation

This assay measures the production of nitric oxide, a key pro-inflammatory mediator, by LPS-
stimulated macrophages.

Causality: The production of NO by the enzyme inducible nitric oxide synthase (iNOS) is a
hallmark of macrophage activation. The Griess assay quantifies nitrite (a stable breakdown
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product of NO) in the cell culture supernatant, providing an indirect measure of INOS activity
and the inflammatory response.

Methodology:

o Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate and allow them to
adhere.

» Treatment: Pre-treat the cells with various concentrations of the 5-methoxy-2-
methylbenzofuran derivative for 1 hour.

« Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours. Include unstimulated
and LPS-only controls.

e Supernatant Collection: Collect 50 pL of the cell culture supernatant from each well.

o Griess Reaction: Add 50 pL of Griess Reagent A (sulfanilamide solution) to each supernatant
sample, followed by 50 pL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).

e Incubation & Measurement: Incubate for 10 minutes at room temperature in the dark.
Measure the absorbance at 540 nm.

» Quantification: Determine the nitrite concentration by comparing the absorbance values to a
sodium nitrite standard curve.

Neuroprotective Activity

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive
neuronal loss.[21] Oxidative stress and excitotoxicity are major contributors to this process.
Benzofuran derivatives have demonstrated neuroprotective properties, suggesting their
potential in treating these debilitating conditions.[22][23]

Mechanism of Action

» Antioxidant and Radical Scavenging Activity: Some benzofuran derivatives can directly
scavenge free radicals, such as the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical, and inhibit
lipid peroxidation in brain homogenates.[22][23] This antioxidant activity helps protect
neurons from oxidative damage.[8]
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» Anti-Excitotoxic Effects: Overstimulation of N-methyl-D-aspartate (NMDA) receptors by the
neurotransmitter glutamate leads to excitotoxic neuronal death, a process implicated in
ischemic stroke and neurodegenerative diseases.[22] Certain 7-methoxy-N-(substituted
phenyl)benzofuran-2-carboxamide derivatives have shown considerable protection against
NMDA-induced excitotoxicity in primary rat cortical neurons.[22]

Conclusion and Future Directions

The 5-methoxy-2-methylbenzofuran scaffold is a highly versatile and promising platform for
the development of novel therapeutic agents. The derivatives discussed in this guide exhibit a
remarkable range of pharmacological activities, with the most significant potential observed in
oncology. The well-defined mechanisms of action, including mTOR inhibition and induction of
apoptosis, provide a solid rationale for their further development.

Future research should focus on:

e Lead Optimization: Synthesizing new analogues to improve potency, selectivity, and
pharmacokinetic properties.

 In Vivo Studies: Validating the efficacy and safety of lead compounds in relevant animal
models of cancer, inflammation, and neurodegeneration.[17][24][25]

» Target Identification: Elucidating the precise molecular targets for derivatives with unknown
mechanisms of action.

By leveraging the principles of medicinal chemistry and rigorous pharmacological evaluation,
the full therapeutic potential of 5-methoxy-2-methylbenzofuran derivatives can be realized,
paving the way for new and effective treatments for a host of human diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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